molecular formula C21H34BN3O4 B12516060 Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate

Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B12516060
M. Wt: 403.3 g/mol
InChI Key: YRTNDTUKGICVMY-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a boronic ester group. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including borylation and coupling reactions, to introduce the boronic ester and pyridine groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids .

Scientific Research Applications

Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive, allowing the compound to form stable bonds with other molecules. This reactivity is harnessed in coupling reactions, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring, pyridine moiety, and boronic ester group. This combination provides a versatile platform for various chemical transformations and applications in multiple fields .

Properties

Molecular Formula

C21H34BN3O4

Molecular Weight

403.3 g/mol

IUPAC Name

tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C21H34BN3O4/c1-15-14-24(11-12-25(15)18(26)27-19(2,3)4)17-10-9-16(13-23-17)22-28-20(5,6)21(7,8)29-22/h9-10,13,15H,11-12,14H2,1-8H3

InChI Key

YRTNDTUKGICVMY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(C(C3)C)C(=O)OC(C)(C)C

Origin of Product

United States

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